molecular formula C13H19N4O12P B1680736 Saicar CAS No. 3031-95-6

Saicar

Cat. No.: B1680736
CAS No.: 3031-95-6
M. Wt: 454.28 g/mol
InChI Key: NAQGHJTUZRHGAC-ZZZDFHIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoribosylaminoimidazolesuccinocarboxamide, commonly known as SAICAR, is an intermediate in the de novo purine nucleotide biosynthesis pathway. It plays a crucial role in the formation of purines, which are essential components of DNA and RNA. The compound is formed through the conversion of adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase .

Mechanism of Action

Target of Action

SAICAR (Phosphoribosylaminoimidazolesuccinocarboxamide) primarily targets the enzyme This compound synthase , also known as phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme is crucial in the purine biosynthesis pathway , which is vital for all cells as it is involved in energy metabolism and DNA synthesis .

In addition to this compound synthase, this compound also interacts with pyruvate kinase isoform M2 (PKM2) . PKM2 is a glycolytic enzyme that is widely expressed in many types of tumors and is associated with tumorigenesis .

Mode of Action

This compound synthase catalyzes the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate . This reaction is the seventh step in the pathway of purine biosynthesis .

In the case of PKM2, this compound acts as an allosteric activator. It binds to PKM2 under low glucose conditions, stimulating the pyruvate kinase activity of PKM2 .

Biochemical Pathways

This compound plays a significant role in the de novo purine nucleotide biosynthesis pathway . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA, and also serve as energy carriers and signaling molecules .

This compound also influences the glycolytic pathway through its interaction with PKM2 . By activating PKM2, this compound can affect the rate of glycolysis, which is a fundamental metabolic pathway for energy production in cells .

Pharmacokinetics

As an intermediate in the purine biosynthesis pathway, it is synthesized and utilized within cells .

Result of Action

The primary result of this compound’s action is the promotion of purine nucleotide biosynthesis, which is essential for DNA and RNA synthesis and energy metabolism .

In the context of cancer cells, the activation of PKM2 by this compound promotes cancer cell survival in glucose-limited conditions . This is because the activation of PKM2 enhances the rate of glycolysis, providing the energy needed for the survival and proliferation of cancer cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the interaction between this compound and PKM2 is particularly significant under low glucose conditions . This suggests that the cellular metabolic state can influence the activity of this compound.

Biochemical Analysis

Biochemical Properties

SAICAR is synthesized by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme catalyzes the reaction of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to produce this compound, ADP, and phosphate . The interaction between this compound and its synthesizing enzyme is a key step in the purine biosynthesis pathway .

Cellular Effects

The synthesis of this compound influences various cellular processes. As an intermediate in purine metabolism, this compound contributes to the production of purine nucleotides, which are essential for energy metabolism and DNA synthesis . Therefore, the synthesis and availability of this compound can directly impact cell function, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from ATP, L-aspartate, and CAIR by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This reaction involves the binding of these substrates to the enzyme, followed by their transformation into this compound, ADP, and phosphate . This process is a part of the purine biosynthesis pathway, which is crucial for the production of purine nucleotides .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are primarily observed through its role in the purine biosynthesis pathway . Over time, the availability and synthesis of this compound can influence the production of purine nucleotides, impacting cellular function

Metabolic Pathways

This compound is involved in the purine metabolism pathway . It interacts with the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase, which catalyzes its synthesis . This process contributes to the production of purine nucleotides, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in purine metabolism

Subcellular Localization

The subcellular localization of this compound is likely within the cytoplasm, where purine metabolism primarily occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoribosylaminoimidazolesuccinocarboxamide is synthesized through a biochemical reaction involving adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide. The enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase catalyzes this reaction, resulting in the formation of phosphoribosylaminoimidazolesuccinocarboxamide, adenosine diphosphate, and phosphate .

Industrial Production Methods

The industrial production of phosphoribosylaminoimidazolesuccinocarboxamide typically involves the use of recombinant DNA technology to produce the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase in large quantities. This enzyme is then used to catalyze the reaction between adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide under controlled conditions to produce phosphoribosylaminoimidazolesuccinocarboxamide .

Chemical Reactions Analysis

Types of Reactions

Phosphoribosylaminoimidazolesuccinocarboxamide primarily undergoes biochemical reactions as part of the purine biosynthesis pathway. These reactions include:

Common Reagents and Conditions

The common reagents used in the synthesis of phosphoribosylaminoimidazolesuccinocarboxamide include adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide. The reaction is typically carried out in an aqueous medium at physiological pH and temperature, with the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase acting as the catalyst .

Major Products Formed

The major products formed from the reactions involving phosphoribosylaminoimidazolesuccinocarboxamide include adenosine diphosphate and phosphate, in addition to the compound itself .

Properties

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGHJTUZRHGAC-ZZZDFHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184404
Record name SAICAR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SAICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3031-95-6
Record name SAICAR
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3031-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SAICAR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAICAR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAICAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SAICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saicar
Reactant of Route 2
Reactant of Route 2
Saicar
Reactant of Route 3
Saicar
Reactant of Route 4
Saicar
Reactant of Route 5
Saicar
Reactant of Route 6
Saicar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.